molecular formula C14H13N B13807404 (2S)-2,3-dihydro-2-phenyl-1H-Indole CAS No. 917377-78-7

(2S)-2,3-dihydro-2-phenyl-1H-Indole

Cat. No.: B13807404
CAS No.: 917377-78-7
M. Wt: 195.26 g/mol
InChI Key: XZPFOJPRFUSEIH-AWEZNQCLSA-N
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Description

(2S)-2,3-dihydro-2-phenyl-1H-Indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The this compound structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and a phenyl group attached to the second carbon of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dihydro-2-phenyl-1H-Indole can be achieved through several methods. One common approach involves the reduction of 2-phenylindole using a suitable reducing agent. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method. Another method involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 2-phenylindole in a solvent such as ethanol or methanol, followed by the addition of a palladium catalyst. The mixture is then subjected to hydrogen gas under controlled pressure and temperature to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-dihydro-2-phenyl-1H-Indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-phenylindole using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of 2-phenylindoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-phenylindole.

    Reduction: 2-phenylindoline.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-2,3-dihydro-2-phenyl-1H-Indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,3-dihydro-2-phenyl-1H-Indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindole: Similar structure but lacks the dihydro component.

    2-phenylindoline: Fully reduced form of the compound.

    Indole: Parent compound without the phenyl group.

Uniqueness

(2S)-2,3-dihydro-2-phenyl-1H-Indole is unique due to its specific stereochemistry and the presence of both the indoline and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

917377-78-7

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2/t14-/m0/s1

InChI Key

XZPFOJPRFUSEIH-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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